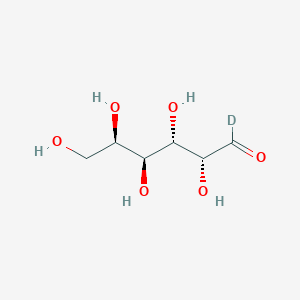
D-Galactose-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Galactose-d1, also known as D-(+)-Galactose-d1, is a deuterium-labeled form of D-Galactose. D-Galactose is a naturally occurring aldohexose and a C-4 epimer of glucose. It is commonly found in nature as a component of lactose in milk and other dairy products. D-Galactose plays a crucial role in various biological processes, including the formation of glycolipids and glycoproteins, which are essential for cell membrane structure and function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-Galactose-d1 can be synthesized through microbial fermentation and enzyme-catalyzed conversion from galactose-rich biomass. The process involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose, which is then labeled with deuterium . The reaction conditions typically include a temperature of 30°C and a pH of 7.0, with the presence of specific enzymes to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound involves the extraction of D-Galactose from natural sources such as macroalgae, plants, and dairy wastes. The extracted D-Galactose is then subjected to deuterium labeling through chemical or enzymatic methods. The process is scalable and can be optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
D-Galactose-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into different derivatives and for its application in various fields.
Common Reagents and Conditions
Major Products Formed
D-Galactonic acid: Formed through oxidation.
D-Galactitol: Formed through reduction.
Acetylated or benzoylated derivatives: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
D-Galactose-d1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and enzyme kinetics.
Medicine: Investigated for its potential in drug delivery systems, diagnostics, and theranostics.
Industry: Utilized in the production of low-calorie sweeteners and biofuels from galactose-rich biomass.
Wirkmechanismus
D-Galactose-d1 exerts its effects through various molecular targets and pathways:
Oxidative Stress: Continuous administration of this compound can lead to oxidative stress, resulting in the production of reactive oxygen species (ROS) and mitochondrial dysfunction.
Cellular Uptake: Acts as a ligand for galactose receptors on specific cells, enhancing cellular uptake and targeting.
Metabolic Pathways: Involved in the Leloir pathway, where it is converted into glucose-1-phosphate before entering glycolysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Glucose: A C-4 epimer of D-Galactose, commonly found in nature and involved in energy metabolism.
D-Tagatose: A ketohexose derived from D-Galactose, used as a low-calorie sweetener.
Lactulose: A synthetic disaccharide composed of galactose and fructose, used as a prebiotic and in functional foods.
Uniqueness
D-Galactose-d1 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Its ability to target specific cells expressing galactose receptors also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-1-deuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-GHZKYXHXSA-N |
Isomerische SMILES |
[2H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















